molecular formula C16H23ClO4 B12680890 2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate CAS No. 40390-13-4

2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12680890
CAS No.: 40390-13-4
M. Wt: 314.80 g/mol
InChI Key: GWFGUAFFJVHZKY-ZDUSSCGKSA-N
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Description

2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate (CAS 23359-62-8) is a synthetic phenoxypropionate herbicide derived from the parent acid, 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP; CAS 93-65-2). As an ester derivative, it belongs to the auxin-mimic herbicide class (HRAC Group O) and functions by disrupting plant cell growth . Its molecular formula is C₁₅H₂₀ClO₄, with a molecular weight of 313.77 g/mol and a logP of 3.20, indicating moderate lipophilicity . The compound is primarily used in industrial and agricultural settings for broadleaf weed control, formulated to enhance solubility and absorption in target plants .

Properties

CAS No.

40390-13-4

Molecular Formula

C16H23ClO4

Molecular Weight

314.80 g/mol

IUPAC Name

2-butoxyethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3/t13-/m0/s1

InChI Key

GWFGUAFFJVHZKY-ZDUSSCGKSA-N

Isomeric SMILES

CCCCOCCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Similarities and Modifications

Phenoxypropionate herbicides share a common backbone: a phenoxy group substituted with chlorine and methyl groups, linked to a propionic acid moiety. The primary structural variation lies in the esterification of the acid group with different alcohols (Table 1). Key analogues include:

Table 1: Physicochemical and Functional Properties of Selected Phenoxypropionates
Compound Name Molecular Formula Molecular Weight logP Water Solubility Application
2-Butoxyethyl ester (target compound) C₁₅H₂₀ClO₄ 313.77 3.20 Low Broadleaf herbicide
MCPP (parent acid) C₁₀H₁₁ClO₃ 214.65 2.90 740 mg/L Herbicide
Butyl (±)-ester C₁₄H₁₉ClO₃ 270.75 N/A N/A Herbicide
Octyl (R)-ester C₁₈H₂₇ClO₃ 326.86 N/A 100 μg/L Herbicide
Cyclohexyl ester C₁₆H₂₁ClO₃ 296.79 N/A N/A Herbicide

Key Observations :

  • Esterification Impact : Ester derivatives exhibit higher lipophilicity (logP) and lower water solubility compared to the parent acid (MCPP). For example, the octyl ester’s solubility is 100 μg/L , significantly lower than MCPP’s 740 mg/L , enhancing soil persistence but reducing mobility .
  • The 2-butoxyethyl group balances solubility and volatility, making it suitable for foliar applications .

Herbicidal Activity and Mode of Action

All analogues act as synthetic auxins, disrupting cell elongation and division in susceptible plants. However, esterification modifies uptake and translocation:

  • Parent Acid (MCPP) : Rapidly absorbed but may require hydrolysis to the active acid form in plants .
  • Ester Derivatives : Hydrolyzed enzymatically in planta to release MCPP. The 2-butoxyethyl ester’s slower hydrolysis may prolong herbicidal activity compared to shorter-chain esters (e.g., butyl) .

Enantiomer-Specific Activity :

  • Enzymatic degradation by bacteria (e.g., Delftia acidovorans) shows enantioselectivity. For example, R-enantiomers of phenoxypropionates are cleaved 1.5–2× faster than S-enantiomers . The 2-butoxyethyl ester’s stereochemical configuration (if resolved) could influence environmental persistence .

Environmental and Toxicological Profiles

  • Toxicity: MCPP is classified as a carcinogen (EPA) with acute toxicity (LD₅₀ = 1,200 mg/kg in rats) . Ester derivatives generally exhibit reduced acute toxicity due to slower systemic release but may pose risks through bioaccumulation .
  • Octyl and cyclohexyl esters’ higher hydrophobicity increases adsorption to organic matter, prolonging soil half-life .

Regulatory and Commercial Status

  • 2-Butoxyethyl Ester : Listed in EINECS (EC 245-609-4) and approved for industrial/research use .
  • Dichlorprop-butotyl (a dichlorinated analogue): Approved by ISO, highlighting regulatory acceptance of similar esters .
  • Market Trends : Pentyl and imidazolium derivatives are emerging, driven by demand for low-volatility formulations .

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